molecular formula C11H12N2O4 B13702602 [3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol

[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No.: B13702602
M. Wt: 236.22 g/mol
InChI Key: HZMRHDHWQDMRHG-UHFFFAOYSA-N
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Description

[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3,5-dimethoxyphenyl group attached to the oxadiazole ring, with a methanol group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-dimethoxybenzohydrazide with glyoxylic acid to form the intermediate hydrazone, which then undergoes cyclization to yield the oxadiazole ring. The final step involves the reduction of the oxadiazole to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-carboxylic acid.

    Reduction: Formation of various reduced oxadiazole derivatives.

    Substitution: Formation of substituted phenyl derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Oxadiazoles are known to exhibit antimicrobial, antifungal, and anticancer properties, and this compound may possess similar activities. It is used in the development of new pharmaceuticals and as a tool for studying biological processes.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • [3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol
  • [3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanol
  • [3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propane

Uniqueness

Compared to similar compounds, this compound stands out due to its specific substitution pattern and the presence of the methanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol

InChI

InChI=1S/C11H12N2O4/c1-15-8-3-7(4-9(5-8)16-2)11-12-10(6-14)17-13-11/h3-5,14H,6H2,1-2H3

InChI Key

HZMRHDHWQDMRHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)CO)OC

Origin of Product

United States

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